N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
Description
N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine (CAS: 2640822-10-0) is a heterocyclic compound with a molecular formula of C₁₄H₁₃N₃S and a molecular weight of 255.34 g/mol . Its structure comprises a thiazolo[4,5-c]pyridine core substituted with a 1-phenylethylamine group.
Properties
IUPAC Name |
N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10(11-5-3-2-4-6-11)16-14-17-12-9-15-8-7-13(12)18-14/h2-10H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXFETIUXRKXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(S2)C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method provides an efficient and rapid synthesis of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new thiazolopyridine derivatives with different functional groups.
Scientific Research Applications
N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, as a histamine H3 receptor antagonist, the compound binds to the H3 receptor and inhibits its activity, leading to increased release of neurotransmitters such as histamine, acetylcholine, and norepinephrine . This can result in various physiological effects, including enhanced cognitive function and reduced inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazolo[4,5-c]pyridine Core
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine
- CAS : 118801-75-5
- Molecular Formula : C₆H₄BrN₃S
- Molecular Weight : 230.09 g/mol
- Key Features : The bromine atom at the 7-position enhances electrophilic reactivity, making this compound a versatile intermediate for cross-coupling reactions. Its XLogP3 value of 1.7 suggests moderate lipophilicity .
6-Chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine
- Molecular Formula : C₆H₄ClN₃S (inferred)
- Key Features : The chloro substituent at the 6-position may enhance metabolic stability compared to bromo analogs. This compound is marketed as a building block for drug discovery, priced at €672.00/50 mg .
- Comparison : Chlorine’s smaller atomic radius compared to bromine could reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets.
Variations in Fused Ring Systems and Substituents
N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine
- CAS : 746608-13-9
- Molecular Formula : C₁₇H₁₀F₃N₃S₂
- Molecular Weight : 377.41 g/mol
- The thiophene substituent adds π-π stacking capability .
- Comparison : The [4,5-b] fusion alters the spatial arrangement of the core compared to [4,5-c], impacting target selectivity. The trifluoromethyl group increases metabolic resistance relative to the phenylethyl group in the primary compound.
N-(4-Chlorophenyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine
- CAS : 444791-31-5
- Molecular Formula : C₁₂H₈ClN₃S
- Molecular Weight : 261.73 g/mol
- The [5,4-b] fusion creates a distinct electronic profile compared to [4,5-c] systems .
- Comparison : The smaller 4-chlorophenyl group may reduce steric bulk compared to the phenylethyl substituent, favoring penetration into compact binding sites.
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Research Findings and Implications
- Electronic Effects : Bromo and chloro derivatives exhibit higher reactivity in Suzuki-Miyaura couplings compared to the phenylethyl-substituted compound, which is sterically hindered .
- Bioactivity : The trifluoromethyl group in the [4,5-b] fused compound enhances metabolic stability, a trait absent in the primary compound .
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